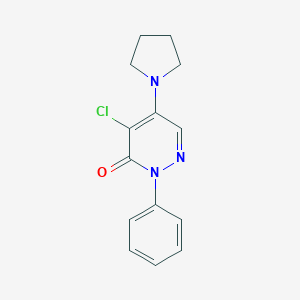
2-(Ethylsulfanyl)-5-nitro-3-thiophenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfanyl)-5-nitro-3-thiophenecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
2-(Ethylsulfanyl)-5-nitro-3-thiophenecarbaldehyde has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of organic electronics. This compound has been found to exhibit excellent electron-transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors. Additionally, this compound has also been studied for its potential use as a fluorescent probe for detecting thiols in biological systems.
Wirkmechanismus
The mechanism of action of 2-(Ethylsulfanyl)-5-nitro-3-thiophenecarbaldehyde is not fully understood. However, it is believed that this compound interacts with thiols in biological systems, potentially through the formation of a disulfide bond. This interaction may lead to changes in cellular signaling pathways and other biochemical processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, this compound has been found to exhibit antioxidant activity, which may be due to its ability to scavenge reactive oxygen species. Additionally, this compound has also been found to inhibit the activity of certain enzymes involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Ethylsulfanyl)-5-nitro-3-thiophenecarbaldehyde in lab experiments is its unique properties, which make it a potential candidate for use in a variety of applications. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-(Ethylsulfanyl)-5-nitro-3-thiophenecarbaldehyde. One area of research could focus on further elucidating the compound's mechanism of action, which may lead to a better understanding of its potential applications. Additionally, research could also focus on developing new synthesis methods for this compound, which may lead to improved yields and purity. Finally, research could also focus on exploring the potential use of this compound in other applications, such as in the development of new drugs or materials.
Synthesemethoden
The synthesis of 2-(Ethylsulfanyl)-5-nitro-3-thiophenecarbaldehyde has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-chloro-5-nitrothiophene with ethanethiol in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(Ethylsulfanyl)-5-nitrothiophene, which is then oxidized to this compound using an oxidizing agent such as hydrogen peroxide.
Eigenschaften
Molekularformel |
C7H7NO3S2 |
|---|---|
Molekulargewicht |
217.3 g/mol |
IUPAC-Name |
2-ethylsulfanyl-5-nitrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO3S2/c1-2-12-7-5(4-9)3-6(13-7)8(10)11/h3-4H,2H2,1H3 |
InChI-Schlüssel |
WGPDGSMOEMSENJ-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C=C(S1)[N+](=O)[O-])C=O |
Kanonische SMILES |
CCSC1=C(C=C(S1)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)




![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)